

# Amoxicillin-13C6 chemical structure and molecular weight

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## Compound of Interest

Compound Name: Amoxicillin-13C6

Cat. No.: B1151688

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## Amoxicillin-13C6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Amoxicillin-13C6**, a stable isotope-labeled version of the widely used antibiotic, amoxicillin. This document covers its chemical structure, molecular properties, and common applications, particularly its role as an internal standard in quantitative analytical methods. Detailed experimental workflows are provided to guide researchers in its practical use.

## Core Chemical and Physical Properties

**Amoxicillin-13C6** is a synthetically modified amoxicillin where six carbon atoms in the phenyl group are replaced with the stable isotope carbon-13. This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of amoxicillin in various biological matrices.

## Chemical Structure

The core structure of **Amoxicillin-13C6** is identical to that of amoxicillin, with the isotopic labeling confined to the 4-hydroxyphenyl side chain.

IUPAC Name: (2S,5R,6R)-6-[[[(2R)-2-Amino-2-(4-hydroxyphenyl)-1,2,3,4,5,6-13C6)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[1][2]

## Physicochemical Data

The following table summarizes the key quantitative data for **Amoxicillin-13C6**.

Property	Value	Citations
Molecular Formula	C <sub>10</sub> <sup>13</sup> C <sub>6</sub> H <sub>19</sub> N <sub>3</sub> O <sub>5</sub> S	[2][3][4][5][6]
Molecular Weight	371.36 g/mol	[3][4][5][6]
Appearance	White to Off-White Solid	[7]
Chemical Purity (by HPLC)	≥95% - 98.30%	[1][2]
Isotopic Enrichment	≥98% - 99%	[1][8]
Solubility	Soluble in water	[1]
Storage Conditions	2-8°C Refrigerator or -20°C for long-term	[2][7]

## Synthesis Overview

The synthesis of **Amoxicillin-13C6** involves the coupling of a 13C-labeled para-hydroxy phenyl glycine side chain with the 6-aminopenicillanic acid (6-APA) nucleus. While specific proprietary methods may vary, the general approach mirrors the semi-synthesis of amoxicillin.[9]

A common industrial method for amoxicillin synthesis involves an enzymatic reaction using immobilized penicillin G acylase.[10] This process typically involves the reaction of 6-APA with an activated derivative of the side-chain, in this case, 13C-labeled D-(-)-α-(4-hydroxyphenyl)glycine methyl ester (HPGM).[10] Chemical synthesis methods are also employed, often involving the protection of reactive groups followed by coupling and deprotection steps.[10][11]

## Experimental Protocols and Applications

The primary application of **Amoxicillin-13C6** is as an internal standard for the accurate quantification of amoxicillin in biological samples (e.g., serum, plasma, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).<sup>[1][12]</sup> Its utility stems from its near-identical chemical and physical properties to the unlabeled analyte, ensuring similar behavior during sample extraction, chromatography, and ionization, while its mass difference allows for distinct detection.

## General Protocol for Amoxicillin Quantification using LC-MS/MS

This protocol outlines a typical workflow for the quantification of amoxicillin in a biological matrix using **Amoxicillin-13C6** as an internal standard.

### 1. Sample Preparation:

- To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise amount of **Amoxicillin-13C6** solution of a known concentration.
- Perform protein precipitation by adding a solvent such as acetonitrile or methanol.
- Vortex the mixture to ensure thorough mixing and precipitation.
- Centrifuge the sample to pellet the precipitated proteins.
- Collect the supernatant for analysis.

### 2. Liquid Chromatography (LC):

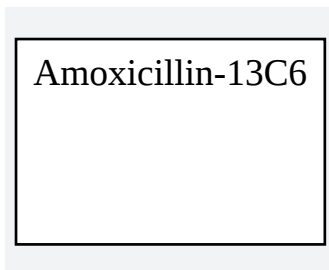
- Inject the supernatant into an LC system equipped with a suitable column (e.g., C18).
- Use a mobile phase gradient (e.g., a mixture of water with formic acid and acetonitrile) to separate amoxicillin and **Amoxicillin-13C6** from other matrix components.

### 3. Mass Spectrometry (MS):

- The eluent from the LC system is introduced into a tandem mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode.
- Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both amoxicillin and **Amoxicillin-13C6**.
- The concentration of amoxicillin in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

## Diagrams and Visualizations

### Chemical Structure of Amoxicillin-13C6

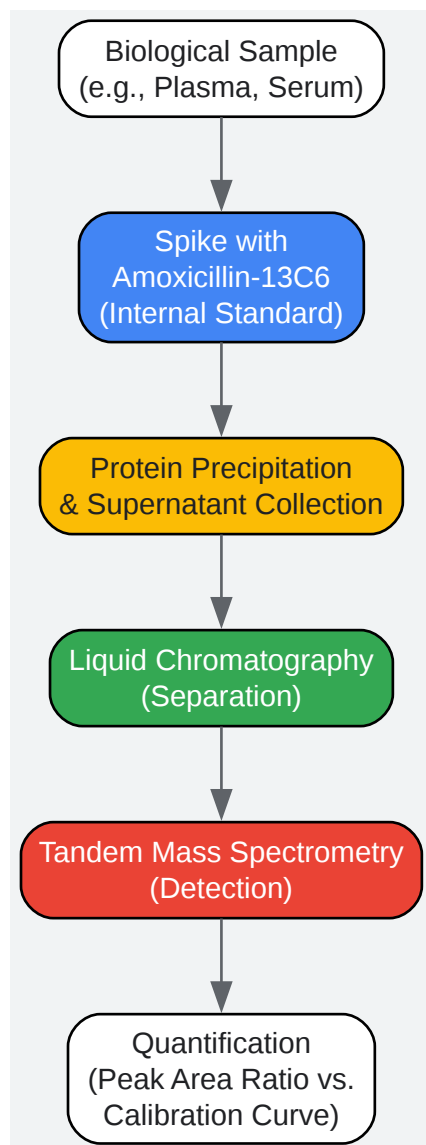


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Caption: 2D chemical structure of **Amoxicillin-13C6**.

### Analytical Workflow for Quantification

The following diagram illustrates the logical flow of using **Amoxicillin-13C6** as an internal standard in a typical quantitative analysis experiment.



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Caption: Workflow for amoxicillin quantification using **Amoxicillin-13C6**.

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- To cite this document: BenchChem. [Amoxicillin-13C6 chemical structure and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1151688#amoxicillin-13c6-chemical-structure-and-molecular-weight]

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